Doxycycline hyclate-d5

Description

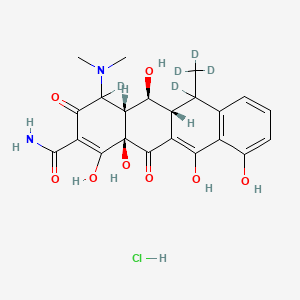

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H25ClN2O8 |

|---|---|

Molecular Weight |

485.9 g/mol |

IUPAC Name |

(4aR,5S,5aR,12aR)-4,6-dideuterio-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-6-(trideuteriomethyl)-5,5a-dihydro-4aH-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7?,10-,14-,15?,17+,22+;/m1./s1/i1D3,7D,15D; |

InChI Key |

PTNZGHXUZDHMIQ-HHFNINNSSA-N |

Isomeric SMILES |

[2H]C1([C@H]2[C@@H]([C@@H]3[C@@](C(=C(C(=O)C3([2H])N(C)C)C(=O)N)O)(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Doxycycline hyclate-d5 chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Doxycycline Hyclate-d5

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

Doxycycline hyclate is a salt form of doxycycline, a broad-spectrum tetracycline antibiotic.[1] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms for use as an internal standard in mass spectrometry-based quantification. The physical and chemical properties of the deuterated and non-deuterated forms are largely similar, with the primary difference being the molecular weight.

Table 1: Quantitative Chemical Properties of Doxycycline Hyclate and this compound

| Property | Doxycycline Hyclate | This compound |

| Appearance | Yellow, hygroscopic crystalline powder.[2] | Yellow crystalline powder. |

| Molecular Formula | C₂₂H₂₄N₂O₈·HCl·0.5C₂H₆O·0.5H₂O | C₂₂H₁₉D₅N₂O₈·HCl·0.5C₂H₆O·0.5H₂O |

| Molecular Weight | 512.94 g/mol | ~517.97 g/mol (calculated) |

| CAS Number | 24390-14-5[3] | Not available (Unlabeled CAS: 1293992-19-4 for the deuterated base)[4] |

| Melting Point | 206-209 °C (decomposes)[3] | Not available |

| Solubility | Freely soluble in water and methanol; sparingly soluble in ethanol.[2] | Soluble in DMSO and water.[5] |

Chemical Structure

Doxycycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline.[6] The term "hyclate" refers to a mixed salt of hydrochloride, hemiethanolate, and hemihydrate.[7]

The core structure of doxycycline consists of a four-ring naphthacene carboxamide backbone with various functional groups. The deuteration pattern in doxycycline-d5 can vary depending on the synthetic route. A common labeling pattern for stable isotope-labeled standards involves placing the deuterium atoms at sites that are not easily exchanged and are retained in common mass spectrometric fragments. For the purpose of this guide, a plausible structure for doxycycline-d5 is one with deuteration on the C6-methyl group (d3) and the N,N-dimethylamino group at C4 (d2 on one of the methyls).

.dot

Caption: Assumed structure of Doxycycline-d5 with deuteration at C6-CH₃ and C4-N(CH₃)₂.

Experimental Protocols

The characterization and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate doxycycline from impurities and quantify its concentration. Given that isotopic labeling has a negligible effect on retention time in reversed-phase chromatography, methods developed for the non-labeled compound are directly applicable.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is common. For example, acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.[7] Another example is a mobile phase of methanol, acetonitrile, and 0.010 M aqueous oxalic acid (2:3:5, v/v/v).[5]

-

Column Temperature: Ambient or controlled, for instance, at 25 °C or 40°C.[7][8]

-

Detection: UV detection at a wavelength of 325 nm or 350 nm.[5][7]

-

Sample Preparation: The sample is dissolved in a suitable solvent, often the mobile phase, to a known concentration.

-

Injection Volume: Typically 20 µL to 50 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and the positions of deuterium labeling.

Methodology:

-

Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: The ¹H NMR spectrum of doxycycline-d5 would be expected to show the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. For the assumed structure, the singlet corresponding to the C6-methyl protons and one of the N-methyl proton signals would be absent.

-

¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic splitting patterns (e.g., a triplet for a -CD₃ group) and a slight upfield shift compared to the non-deuterated analog.

-

2D NMR: Techniques like COSY, HSQC, and HMBC can be used for complete structural assignment and to confirm the exact locations of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS or LC-MS/MS), is used for the definitive identification and quantification of doxycycline-d5.

Methodology:

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Analysis:

-

Full Scan MS: The molecular ion [M+H]⁺ for doxycycline-d5 would be observed at an m/z value that is 5 units higher than that of unlabeled doxycycline (approximately m/z 450.4 for d5 vs. 445.4 for d0).

-

Tandem MS (MS/MS): For quantification and confirmation, selected reaction monitoring (SRM) is employed. The precursor ion corresponding to the [M+H]⁺ of doxycycline-d5 (m/z ~450.4) is selected and fragmented. Specific product ions are then monitored. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the deuterium labels will also show a corresponding mass shift. A common transition for unlabeled doxycycline is m/z 444.8 → 428.2.[8] For the d5 analog, the corresponding transition would be expected at m/z 449.8 → 433.2 (assuming the fragment retains the label).

-

.dot

Caption: General analytical workflow for the characterization of this compound.

References

- 1. biocompare.com [biocompare.com]

- 2. Doxycycline hyclate | 24390-14-5 [chemicalbook.com]

- 3. Doxycycline hyclate CAS#: 24390-14-5 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. usbio.net [usbio.net]

- 6. DOXYCYCLINE HYCLATE [dailymed.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis and Isotopic Labeling of Doxycycline Hyclate-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for doxycycline hyclate-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. The synthesis involves a two-stage process: the introduction of three deuterium atoms to the dimethylamino group, followed by the selective deuteration of two positions on the aromatic ring. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is designed as a sequential two-part process. The initial stage focuses on the preparation of a doxycycline-[¹³CD₃] analogue, which can be adapted for deuterium labeling by substituting methyl-[¹³CD₃] iodide with methyl-d₃ iodide. This method, established by Bupp and Tanga in 2016, involves the N-demethylation of doxycycline followed by re-methylation with the isotopically labeled reagent.[1]

The second stage addresses the introduction of two additional deuterium atoms onto the aromatic D-ring of the doxycycline scaffold. This is achieved through a platinum-catalyzed hydrogen-deuterium (H-D) exchange reaction in the presence of deuterium oxide (D₂O). The electron-rich phenolic nature of the D-ring makes it susceptible to electrophilic substitution, directing the deuterium exchange to the ortho and para positions relative to the hydroxyl group.

Experimental Protocols

Stage 1: Synthesis of N-desmethyl-doxycycline and Subsequent d₃-Methylation

This protocol is adapted from the synthesis of a doxycycline-[¹³CD₃] standard.[1]

2.1.1. N-demethylation of Doxycycline

-

Preparation of Doxycycline Free Base: Doxycycline hyclate is converted to its free base by treatment with one equivalent of sodium hydroxide in methanol, followed by evaporation in vacuo.

-

N-oxide Formation: The doxycycline free base is suspended in a 3:1 mixture of chloroform and isopropanol and warmed to 50 °C to maximize solubility. The mixture is then cooled to -78 °C and treated with 1.25 equivalents of m-chloroperoxybenzoic acid (m-CPBA). The reaction is stirred for 45 minutes while the temperature is allowed to rise from -20 °C to -10 °C to form the N-oxide intermediate.

-

Polonovski Reaction: The N-oxide mixture is acidified with ethereal HCl. Iron powder (0.15 equivalents) and a solution of FeCl₃·6H₂O (0.03 equivalents) in isopropanol are added at -20 °C. The reaction is allowed to warm to room temperature over 2 hours to yield the N-desmethyl doxycycline.

-

Purification: The crude product is purified by reverse-phase flash chromatography after treatment with ethylenediaminetetraacetic acid (EDTA) to remove iron salts. Crystallization from ethanol/water yields N-desmethyldoxycycline.

2.1.2. d₃-Methylation of N-desmethyldoxycycline

-

Reaction Setup: N-desmethyldoxycycline is dissolved in tetrahydrofuran. Polymer-supported triphenylphosphine and diisopropyl azodicarboxylate are added, followed by three equivalents of methyl-d₃ iodide.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, monitored by LC/MS.

-

Purification and Salt Formation: The resulting tertiary amine is purified by reverse-phase chromatography. Crystallization from ethanol/water, followed by treatment with HCl, provides doxycycline-d₃ hyclate.

Stage 2: Di-deuteration of the Aromatic Ring

This proposed protocol is based on established methods for the deuteration of electron-rich aromatic rings, specifically phenols, using a platinum catalyst.[1][2][3]

-

Reaction Setup: Doxycycline-d₃ hyclate is dissolved in deuterium oxide (D₂O). A catalytic amount of 5% platinum on carbon (Pt/C) is added to the solution.

-

Reaction Conditions: The reaction vessel is charged with hydrogen gas (H₂) and the mixture is stirred at a slightly elevated temperature (e.g., 80 °C) for 24-48 hours. The progress of the H-D exchange is monitored by mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through celite. The D₂O is removed by lyophilization. The resulting solid is then re-dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid to ensure the formation of the hyclate salt. The final product, this compound, is purified by recrystallization.

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

| Step | Reactant | Product | Yield | Isotopic Purity | Reference |

| N-demethylation | Doxycycline hyclate | N-desmethyldoxycycline | 9% (overall) | >99% (chemical purity) | [1] |

| d₃-Methylation | N-desmethyldoxycycline | Doxycycline-[¹³CD₃] hyclate | 33% | 99% | [1] |

Table 1: Quantitative data for the synthesis of the d₃-labeled intermediate.

| Step | Reactant | Proposed Product | Expected Yield | Expected Isotopic Purity | Basis |

| Aromatic Deuteration | Doxycycline-d₃ hyclate | This compound | High | High (>95%) | Based on deuteration of similar phenolic compounds[1][2][3] |

Table 2: Projected quantitative data for the aromatic di-deuteration step.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of this compound.

References

Mass Spectrometry Fragmentation of Doxycycline Hyclate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Doxycycline hyclate-d5. It includes detailed experimental protocols, quantitative data summaries, and visualizations to aid researchers in the analysis of this deuterated antibiotic.

Core Concepts in Doxycycline Fragmentation

Doxycycline, a member of the tetracycline class of antibiotics, undergoes characteristic fragmentation in mass spectrometry, primarily through the loss of water (H₂O) and ammonia (NH₃), as well as cleavage of its complex ring structure. The deuterated internal standard, this compound, is expected to follow a similar fragmentation pathway, with shifts in the mass-to-charge ratio (m/z) of fragments containing the deuterium labels. Understanding this fragmentation is crucial for the development of robust analytical methods for pharmacokinetic and bioequivalence studies.

Mass Spectrometry Data

The mass spectrometry data for Doxycycline and its deuterated analogs are summarized below. The information has been compiled from various studies and provides insights into the expected parent and product ions in both positive and negative ionization modes.

Positive Ion Mode ESI-MS/MS Fragmentation Data

| Compound | Parent Ion (m/z) | Product Ions (m/z) | Notes |

| Doxycycline | 445.12, 444.8, 445.20[1][2] | 428.14, 428.2, 321.11, 153.99[1] | The [M+H]⁺ ion is the protonated molecule. The ion at m/z 428 represents the loss of ammonia (-17 Da). |

| Doxycycline-d3 | 895.11 | 428.23 | The parent ion observed in one study corresponds to a dimer [2M+H]⁺. The product ion is consistent with the fragmentation of the monomer.[3] |

| This compound (inferred) | ~450 | ~433, ~326, ~154 | The expected [M+H]⁺ for the monomeric form, with a molecular weight of 485.93 g/mol .[4] Fragmentation is predicted to follow that of unlabeled doxycycline. |

Negative Ion Mode ESI-MS/MS Fragmentation Data

| Compound | Parent Ion (m/z) | Product Ions (m/z) | Notes |

| Doxycycline | 443.01[1] | 141.87, 217.00[1] | The [M-H]⁻ ion is the deprotonated molecule. Fragmentation involves cleavage of the ring structure.[1] |

| This compound (inferred) | ~448 | (No data available) | The expected [M-H]⁻ for the monomeric form. Fragmentation data for the deuterated analog in negative mode is not readily available in the literature. |

Experimental Protocols

The following are detailed methodologies for the analysis of doxycycline using liquid chromatography-tandem mass spectrometry (LC-MS/MS), compiled from various research articles. These protocols can be adapted for the analysis of this compound.

Sample Preparation

1. Protein Precipitation (for plasma samples): [3]

-

To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) (for plasma samples): [5]

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte of interest with a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

3. Liquid-Liquid Extraction (LLE) (for plasma samples):

-

To 500 µL of plasma, add a suitable internal standard solution.

-

Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 5 minutes to facilitate the extraction of the analyte into the organic phase.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used for the separation of doxycycline.[2][3][5]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[3][5]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for doxycycline analysis due to higher sensitivity.[1]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions.

-

Key Parameters:

-

Capillary Voltage: ~3-5 kV

-

Source Temperature: ~100-150 °C[1]

-

Desolvation Temperature: ~350-500 °C[1]

-

Cone Voltage/Declustering Potential: Optimized to maximize the precursor ion intensity.

-

Collision Energy: Optimized to achieve efficient fragmentation of the precursor ion into the desired product ion.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for doxycycline analysis and its proposed fragmentation pathway.

References

A Comprehensive Technical Guide to Doxycycline Hyclate-d5: Sourcing, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Doxycycline hyclate-d5, a deuterated analog of the broad-spectrum antibiotic Doxycycline hyclate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on suppliers, purchasing options, technical specifications, and key experimental applications.

Sourcing and Procurement of this compound

The availability of high-purity this compound is crucial for research and development purposes. Several reputable suppliers specialize in the provision of stable isotope-labeled compounds for scientific applications.

Table 1: Prominent Suppliers of this compound

| Supplier | Product Name | Purity | Available Quantities | Additional Information |

| MedChemExpress | This compound | >98% | Inquire for details | Labeled as a deuterium-labeled Doxycycline hyclate.[1] |

| Clearsynth | Doxycycline D5 Hyclate | High Purity | MG, GMS, KGS, ML | Accompanied by a Certificate of Analysis.[2] |

| Sigma-Aldrich (Merck) | Doxycycline hyclate-d3 | - | Inquire for details | Note: This is a d3-labeled variant, which may also be suitable for similar applications. |

Purchasing Options:

-

Research Quantities: Suppliers typically offer this compound in milligram to gram quantities, suitable for most laboratory-scale experiments.

-

Bulk Quantities: For larger-scale studies or drug development pipelines, inquiries for bulk quantities (kilograms) can be made directly to the suppliers.

-

Custom Synthesis: In cases where specific labeling patterns or higher isotopic enrichment are required, some suppliers may offer custom synthesis services.

It is imperative for researchers to request a Certificate of Analysis (CoA) upon purchase. The CoA provides critical information regarding the identity, purity, and isotopic enrichment of the compound, ensuring the reliability and reproducibility of experimental results. A typical CoA for Doxycycline hyclate includes data on its appearance, pH, and the presence of any related substances.[3]

Physicochemical Properties and Technical Data

This compound is structurally identical to Doxycycline hyclate, with the exception of five hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its primary application as an internal standard in mass spectrometry-based assays.

Table 2: Physicochemical Properties of Doxycycline Hyclate

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₄N₂O₈·HCl·½C₂H₆O·½H₂O | |

| Molecular Weight | 512.94 g/mol | [4] |

| CAS Number | 24390-14-5 | [3][5] |

| Appearance | Yellow crystalline powder | [5] |

| Solubility | Soluble in DMSO (100 mg/mL) and Water (50 mg/mL) | [4] |

| Storage Conditions | -20°C, protect from light, sealed | [4] |

Spectral Data:

-

Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a molecular ion peak shifted by +5 m/z units compared to the unlabeled compound. This distinct mass difference allows for its use as an internal standard in quantitative LC-MS/MS analysis.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of this compound will show the absence of signals corresponding to the five deuterated positions. ¹³C NMR spectra will also be affected by the deuterium substitution.[7][8][9]

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies of doxycycline. Its utility stems from its similar chemical and physical properties to the unlabeled drug, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer, while being distinguishable by its mass.[]

Pharmacokinetic Study using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of doxycycline in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of Doxycycline hyclate (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a primary stock solution of this compound (the internal standard, IS) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the analyte stock solution with blank biological matrix (e.g., drug-free plasma) to prepare a series of calibration standards at concentrations spanning the expected range of the study samples.

-

Prepare QC samples at low, medium, and high concentrations in the same manner from a separate weighing of the analyte.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add a fixed amount of the this compound internal standard working solution (e.g., 50 µL of a 1 µg/mL solution).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the following transitions:

-

Doxycycline: e.g., m/z 445.2 → 428.2

-

Doxycycline-d5: e.g., m/z 450.2 → 433.2

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of doxycycline in the QC and study samples by interpolating their peak area ratios from the calibration curve.

-

Experimental workflow for a pharmacokinetic study using LC-MS/MS.

Doxycycline in Inducible Gene Expression: The Tet-On/Off System

Doxycycline is a key effector molecule in the widely used tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[10] These systems allow for the precise temporal control of gene expression in eukaryotic cells and transgenic organisms. The ability to switch gene expression on or off by the addition or removal of doxycycline is a powerful tool for studying gene function.

Mechanism of the Tet-On System:

-

Components: The system consists of two main components: the reverse tetracycline-controlled transactivator (rtTA) and a tetracycline-responsive promoter element (TRE) that drives the expression of the gene of interest (GOI).

-

Inactive State: In the absence of doxycycline, the rtTA protein is unable to bind to the TRE, and therefore, the transcription of the GOI is off.

-

Active State: When doxycycline is introduced, it binds to the rtTA protein, inducing a conformational change that allows rtTA to bind to the TRE. This binding recruits the cell's transcriptional machinery, leading to the expression of the GOI.

The concentration of doxycycline can be titrated to fine-tune the level of gene expression, and its removal leads to the cessation of transcription.

The Tet-On inducible gene expression system.

Doxycycline as a Matrix Metalloproteinase (MMP) Inhibitor

Beyond its antibiotic properties, doxycycline is also known to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix components.[11] This inhibitory effect is observed at sub-antimicrobial concentrations and is independent of its antibacterial mechanism. Doxycycline's ability to modulate MMP activity has made it a subject of research in various pathological conditions characterized by excessive tissue remodeling, such as periodontitis, arthritis, and cancer metastasis.

The proposed mechanism of MMP inhibition by doxycycline involves the chelation of the zinc ion at the active site of the MMP enzyme, which is essential for its catalytic activity.

Table 3: MMPs known to be inhibited by Doxycycline

| MMP | Function |

| MMP-2 (Gelatinase A) | Degrades type IV collagen, a major component of basement membranes. |

| MMP-8 (Neutrophil Collagenase) | Primarily degrades type I collagen. |

| MMP-9 (Gelatinase B) | Degrades type IV and V collagens. |

| MMP-13 (Collagenase 3) | Degrades a wide range of extracellular matrix components, including fibrillar collagens. |

The use of this compound in studies investigating MMP inhibition would primarily be for the accurate quantification of doxycycline levels in biological samples to correlate drug concentration with the extent of MMP inhibition.

Inhibition of Matrix Metalloproteinase (MMP) by Doxycycline.

Conclusion

This compound is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic studies of doxycycline. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical data. Furthermore, understanding the broader applications of doxycycline in regulating gene expression and inhibiting MMPs provides a richer context for its study. This guide has provided a foundational overview of sourcing, characterization, and key experimental protocols for this compound, aiming to facilitate its effective use in scientific research and drug development. Researchers are encouraged to consult the specific documentation provided by their chosen supplier for the most accurate and up-to-date information.

References

- 1. scribd.com [scribd.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. goldbio.com [goldbio.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doxycycline hyclate, USP grade, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 11. Doxycycline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput Analysis of Doxycycline in Human Plasma Using Doxycycline-d5 as an Internal Standard by LC-MS/MS

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of doxycycline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive, specific, and robust LC-MS/MS method for the determination of doxycycline in human plasma. The use of a stable isotope-labeled internal standard, Doxycycline-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of doxycycline and its deuterated internal standard, Doxycycline-d5. After a simple protein precipitation extraction from plasma, the analyte and internal standard are separated on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The quantification is based on the ratio of the peak area of doxycycline to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Doxycycline hyclate reference standard

-

Doxycycline hyclate-d5 (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., heparin)

2. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of doxycycline and Doxycycline-d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the doxycycline stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Doxycycline-d5 primary stock solution in a mixture of methanol and water (1:1, v/v).

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the Doxycycline-d5 internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC conditions below).

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Doxycycline: 445.2 → 428.1Doxycycline-d5: 450.2 → 433.1* |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

*Disclaimer: The MRM transition for Doxycycline-d5 is a predicted value based on the known fragmentation of doxycycline and requires experimental optimization on the specific mass spectrometer being used.

Data Presentation

The following table summarizes the quantitative performance of a typical LC-MS/MS method for doxycycline using a deuterated internal standard, based on published literature.[1][2][3]

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Mean Recovery | > 85% |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Mandatory Visualization

Caption: LC-MS/MS workflow for doxycycline analysis.

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of doxycycline in human plasma. The use of Doxycycline-d5 as an internal standard ensures the accuracy and precision of the results, making this method suitable for a wide range of applications in clinical and pharmaceutical research.

References

Revolutionizing Doxycycline Bioanalysis: A Validated HPLC-MS/MS Method Utilizing a Deuterated Internal Standard

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic widely used in the treatment of various bacterial infections. Accurate and reliable quantification of doxycycline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of doxycycline in human plasma. The cornerstone of this method is the utilization of a deuterated internal standard, doxycycline-d3, which ensures the highest level of accuracy and precision by compensating for variations in sample preparation and instrument response.[1][2]

The use of a stable isotope-labeled internal standard, such as doxycycline-d3, is the gold standard in quantitative bioanalysis.[3][4] Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, thereby providing superior correction for matrix effects and extraction losses compared to structurally analogous internal standards.[3][5] This method, employing a simple protein precipitation for sample preparation, offers a rapid, sensitive, and reliable workflow for the bioanalysis of doxycycline.

Experimental Protocols

This section provides a comprehensive protocol for the quantification of doxycycline in human plasma using doxycycline-d3 as an internal standard.

Materials and Reagents

-

Doxycycline and Doxycycline-d3 reference standards were obtained from Alsachim, France.[1]

-

HPLC-grade methanol and acetonitrile were purchased from J.T. Baker, India.[1]

-

Formic acid (AR grade) was procured from Merck, India.[1]

-

Control human plasma was sourced from a certified blood bank.

-

All aqueous solutions were prepared using ultrapure water (18.2 MΩ·cm).

Instrumentation

-

HPLC System: A Shimadzu Nexera series UHPLC system or equivalent, equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060, Sciex API 4000, or equivalent) with an electrospray ionization (ESI) source.

-

Analytical Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm) or equivalent.[1]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare primary stock solutions of doxycycline and doxycycline-d3 in acetonitrile at a concentration of 10.0 mg/mL.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions of doxycycline by serial dilution of the stock solution with a methanol:water (1:1, v/v) mixture to achieve concentrations for spiking into plasma.

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of doxycycline-d3 at a concentration of 200.0 pg/mL in the mobile phase.[1]

-

Calibration Standards and Quality Control Samples: Prepare calibration standards by spiking the appropriate working standard solutions into control human plasma to obtain final concentrations ranging from 6.0 to 768.0 pg/mL.[1] Prepare quality control (QC) samples at four concentration levels: LLOQ (6 pg/mL), LQC (18 pg/mL), MQC (360 pg/mL), and HQC (720 pg/mL) in the same manner.[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of doxycycline and its deuterated internal standard from human plasma.[1]

-

To 150 µL of plasma sample in a polypropylene tube, add 10 µL of the 200 pg/mL doxycycline-d3 internal standard solution and vortex briefly.[1]

-

Add 20 µL of 0.1% formic acid and vortex for 30 seconds.[1]

-

Add 1 mL of acetonitrile, and vortex for 10 minutes to precipitate the plasma proteins.[1]

-

Centrifuge the samples at 15,000 rpm for 5 minutes at ambient temperature.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness at 45°C under a gentle stream of nitrogen.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.[1]

HPLC-MS/MS Operating Conditions

Chromatographic Conditions:

| Parameter | Value |

| Column | Discovery® C18, 2 cm × 2.1 mm, 5 μm[1] |

| Mobile Phase | Methanol:Acetonitrile (20:80, v/v), pH 6.5 (adjusted with diluted ammonia)[1] |

| Flow Rate | 0.7 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 10 µL[1] |

| Run Time | 3.0 minutes[1] |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Doxycycline | m/z 445.20 → 428.10[1] |

| Doxycycline-d3 | m/z 895.11 → 428.23[1] |

| Ion Source Temperature | 400°C |

| Nebulizer Gas Flow | 3 L/min |

| Drying Gas Flow | 15 L/min |

Results and Data

The developed method was validated according to international guidelines. The use of a deuterated internal standard ensured high accuracy and precision.

Quantitative Data Summary

The validation results for the analysis of doxycycline in human plasma are summarized in the tables below.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |

| Doxycycline | 6.00 - 768.00 | > 0.9983[1] |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 6.00 | < 15 | 96.83 - 100.52[1] | < 15 | 100.48 - 104.27[1] |

| LQC | 18.00 | 0.39 - 3.68[1] | 97.33 - 99.58[1] | 0.28 - 3.18[1] | 100.48 - 104.27[1] |

| MQC | 360.00 | 0.39 - 3.68[1] | 97.33 - 99.58[1] | 0.28 - 3.18[1] | 100.48 - 104.27[1] |

| HQC | 720.00 | 0.39 - 3.68[1] | 97.33 - 99.58[1] | 0.28 - 3.18[1] | 100.48 - 104.27[1] |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect |

| Doxycycline | High (Specific % not provided, but method described as having high recovery)[1] | Minimal (Reduced by the use of deuterated internal standard)[1] |

| Doxycycline-d3 | High (Expected to be similar to doxycycline) | Minimal (Compensates for matrix effects on the analyte)[1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of doxycycline in human plasma.

Role of the Deuterated Internal Standard

Caption: Correction of variability using a deuterated internal standard.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable approach for the quantification of doxycycline in human plasma. The incorporation of a deuterated internal standard, doxycycline-d3, is critical for minimizing analytical variability and ensuring the accuracy of the results. The simple and rapid protein precipitation sample preparation protocol further enhances the throughput of this method, making it ideally suited for high-throughput bioanalytical laboratories conducting pharmacokinetic and bioequivalence studies. The presented validation data demonstrates that the method meets the stringent requirements for regulated bioanalysis.

References

Application Notes and Protocols for Doxycycline Hyclate-d5 in Tissue Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of doxycycline in tissue samples using doxycycline hyclate-d5 as an internal standard. The methodologies outlined are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters for the analysis of doxycycline in various biological matrices, as reported in the cited literature. These values can serve as a benchmark for method development and validation.

| Parameter | Matrix | Value | Reference |

| Linearity Range | Human Plasma | 0.055 - 7.612 µg/mL | [1] |

| Human Serum | 0.010 - 7.005 µg/mL | [2] | |

| Lower Limit of Quantification (LLOQ) | Human Plasma | 0.055 µg/mL | [1] |

| Human Serum | 10 ng/mL | [2] | |

| Chicken Tissues | 5 µg/kg | [3][4] | |

| Limit of Detection (LOD) | Chicken Tissues | 2 µg/kg | [3][4] |

| Mean Extraction Recovery | Human Plasma | 95.55% | [1] |

| Human Serum | 95.8% | [2] | |

| Murine Tissues | 75.23% (bone marrow) to 101.33% (liver) | [5] | |

| Precision (%RSD) | Human Plasma | <14.83% | [1] |

| Human Serum | ≤7.0% | [2] |

Experimental Protocols

This section details a generalized protocol for the extraction and analysis of doxycycline from tissue samples using this compound as an internal standard.

1. Materials and Reagents

-

Doxycycline Hyclate reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (or other suitable mobile phase modifier)

-

Tissue homogenization buffer (e.g., phosphate-buffered saline)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve doxycycline hyclate and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for constructing the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock to a fixed concentration (e.g., 100 ng/mL) to be used for sample preparation.

3. Sample Preparation (Tissue Homogenization and Extraction)

-

Tissue Homogenization:

-

Accurately weigh a portion of the tissue sample (e.g., 100-500 mg).

-

Add a specific volume of homogenization buffer (e.g., 1:3 w/v).

-

Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

-

-

Extraction (Protein Precipitation - a common technique):

-

To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard working solution.

-

Add 3 volumes of cold acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Doxycycline: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 445.2 → 428.2).

-

Doxycycline-d5: Monitor the transition of the deuterated parent ion to its corresponding product ion (e.g., m/z 450.2 → 433.2).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for both doxycycline and the doxycycline-d5 internal standard.

-

Calculate the peak area ratio (Doxycycline/Doxycycline-d5).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

-

Determine the concentration of doxycycline in the tissue samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for Doxycycline Bioanalysis in Tissue.

References

- 1. researchgate.net [researchgate.net]

- 2. Validated UHPLC-MS/MS method for quantification of doxycycline in abdominal aortic aneurysm patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.una.ac.cr [repositorio.una.ac.cr]

Application Note: Quantitative Analysis of Doxycycline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Doxycycline in human plasma. The protocol utilizes Doxycycline hyclate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput bioanalytical workflows. The method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic used in the treatment of a wide variety of bacterial infections and for malaria prophylaxis.[1] Accurate and reliable quantification of Doxycycline in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3] This document provides a comprehensive protocol for the analysis of Doxycycline in human plasma using LC-MS/MS with this compound as an internal standard, which corrects for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents

-

Doxycycline hyclate (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Drug-free Human Plasma

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxycycline and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Serially dilute the Doxycycline stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., in the range of 100 ng/mL to 10,000 ng/mL).

-

Internal Standard (IS) Spiking Solution (500 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 500 ng/mL.

-

Calibration Curve and QC Samples: Spike appropriate volumes of the Doxycycline working standards into blank human plasma to create calibration standards with a concentration range typically from 5 ng/mL to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the cold Internal Standard Spiking Solution (500 ng/mL Doxycycline-d5 in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18 Reverse Phase Column (e.g., 50 mm x 2.1 mm, 3.5 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.45 mL/min[4] |

| Gradient | 5% B to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 10 µL[4] |

| Total Run Time | ~3.0 minutes[5] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Ion Spray Voltage | 3000 V |

| Source Temperature | 500°C |

| Nebulizer Gas (Gas 1) | 50 psi |

| Heater Gas (Gas 2) | 50 psi |

| Curtain Gas | 30 psi |

| Collision Gas (CAD) | Medium |

Data Presentation: MRM Transitions

Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the analyte and internal standard. The protonated precursor ions [M+H]⁺ are selected in the first quadrupole (Q1) and fragmented in the collision cell, with specific product ions monitored in the third quadrupole (Q3).

Table 3: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Doxycycline | 445.2 | 428.2 | 126 | 23 |

| This compound | 450.2 | 428.2 | 126 (Typical) | 23 (Typical) |

Note: The transition for Doxycycline is well-established in the literature.[4][5] The transition for this compound is based on the expected mass shift of the precursor ion (+5 Da) and the common fragmentation pathway, which typically does not involve the deuterated positions. Optimal DP and CE values for the internal standard should be determined experimentally but are expected to be very similar to the non-labeled analyte.

Visualization

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data acquisition.

Caption: Bioanalytical workflow for Doxycycline quantification.

Conclusion

This application note provides a complete and detailed LC-MS/MS method for the quantification of Doxycycline in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a simple protein precipitation protocol ensures the method is accurate, precise, and suitable for high-throughput analysis in a regulated bioanalytical laboratory.

References

Application of Doxycycline hyclate-d5 in Clinical Toxicology Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline is a broad-spectrum tetracycline antibiotic used in the treatment of various bacterial infections and for malaria prophylaxis.[1][2] Its detection and quantification in biological samples are crucial for clinical toxicology, pharmacokinetic studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Doxycycline hyclate-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled analog closely mimics the physicochemical properties of the analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of doxycycline in human plasma or serum for clinical toxicology screening purposes.

Principle of the Method

The method involves the extraction of doxycycline and the internal standard, this compound, from a biological matrix, followed by separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

Sample Preparation

Several extraction techniques can be employed to isolate doxycycline from plasma or serum. The choice of method depends on the desired level of sample cleanup and sensitivity.

1. Solid-Phase Extraction (SPE)

-

Protocol:

-

To 150 µL of plasma sample, add 50 µL of this compound working solution (internal standard).[5]

-

Add 0.6 mL of potassium dihydrogen phosphate buffer and vortex for 2 minutes.[5]

-

Condition a PLEXUS 30 mg/1cc SPE cartridge.[5]

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate washing solution (e.g., water or a low percentage of organic solvent).

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. Protein Precipitation (PPT)

-

Protocol:

-

To a volume of plasma, add a specific volume of this compound working solution.

-

Add a precipitating agent such as acetonitrile, methanol, or perchloric acid (typically in a 3:1 ratio of solvent to plasma).[6]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

-

3. Liquid-Liquid Extraction (LLE)

-

Protocol:

-

To a volume of plasma, add the this compound internal standard.

-

Add an appropriate immiscible organic solvent (e.g., dichloromethane).[6]

-

Vortex the mixture to facilitate the extraction of the analyte and internal standard into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis

The following tables summarize typical instrument parameters for the quantification of doxycycline using this compound as an internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting | Reference |

| Column | Discovery® C18, 2 cm × 2.1 mm, 5 µm | [7] |

| Mobile Phase | Methanol: Acetonitrile (20:80, v/v) with pH adjusted to 6.5 | [7] |

| Flow Rate | 0.7 mL/min | [7] |

| Injection Volume | 10 µL | - |

| Column Temperature | Ambient or controlled (e.g., 40°C) | - |

| Run Time | 3.0 min | [7] |

Table 2: Mass Spectrometry Parameters

| Parameter | Doxycycline | Doxycycline-d3/d5 | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | [7] |

| Mass Transition (m/z) | 445.20 → 428.10 | 448.20 → 431.20 (indicative for d3) | [7] |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation | - |

| Dwell Time | 200 ms | 200 ms | - |

Note: The exact mass transition for this compound may vary slightly depending on the deuteration pattern. The provided transition for Doxycycline-d3 is a close reference.

Method Validation Data

The following table presents typical validation parameters for LC-MS/MS methods for doxycycline quantification.

Table 3: Method Validation Summary

| Parameter | Result | Reference |

| Linearity Range | 6.00 - 768.00 pg/mL | [7] |

| 0.010 - 7.005 µg/mL | [8] | |

| 0.055 - 7.612 µg/mL | [9] | |

| Correlation Coefficient (r²) | > 0.9983 | [7] |

| > 0.994 | [8] | |

| 0.9961 | [9] | |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [8] |

| 0.055 µg/mL | [9] | |

| Accuracy | 89.1 - 103.4% | [8] |

| Precision (%CV) | ≤ 7.0% | [8] |

| < 14.83% | [9] | |

| Extraction Recovery | 95.8% | [8] |

| 95.55% | [9] |

Sample Stability

Table 4: Doxycycline Stability in Human Plasma

| Condition | Duration | Stability | Reference |

| Room Temperature | 6 hours | Stable | [9] |

| Processed Samples (Autosampler) | 30.20 hours | Stable | [9] |

| 70 hours at 2-8°C | Stable | [7] | |

| Freeze-Thaw Cycles | 3 cycles | Stable | [9] |

| Long-Term Storage | 90 days at -30°C | Stable | [7] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for doxycycline quantification.

Simplified Mechanism of Action of Doxycycline

Caption: Simplified signaling pathways of doxycycline.

Conclusion

The use of this compound as an internal standard provides a robust, reliable, and accurate method for the quantification of doxycycline in clinical toxicology screening. The detailed protocols and validation data presented herein offer a solid foundation for researchers and scientists to develop and implement this methodology in their laboratories. The high sensitivity and specificity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, make this the preferred technique for regulatory compliance and high-confidence quantitative analysis.

References

- 1. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioscientia.de [bioscientia.de]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. journalppw.com [journalppw.com]

- 8. Validated UHPLC-MS/MS method for quantification of doxycycline in abdominal aortic aneurysm patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing LC gradient for doxycycline and Doxycycline hyclate-d5 separation

Welcome to our dedicated support center for optimizing the liquid chromatography (LC) separation of doxycycline and its deuterated internal standard, doxycycline hyclate-d5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Should doxycycline and this compound be completely separated in the chromatogram?

A1: In most quantitative bioanalytical LC-MS/MS applications, the primary goal is for the deuterated internal standard (this compound) to co-elute with the analyte (doxycycline). This is because the internal standard is designed to mimic the analyte's behavior during sample preparation and ionization, thus compensating for any matrix effects and ensuring accurate quantification.[1][2][3][4][5] However, slight separation due to the chromatographic isotope effect can occur.[6] The acceptability of partial or baseline separation depends on the specific assay requirements and validation parameters.

Q2: What is the "chromatographic isotope effect" and how does it affect my separation?

A2: The chromatographic isotope effect refers to the potential for small differences in retention time between a compound and its stable isotope-labeled counterpart (e.g., deuterated).[6] Deuterium atoms are slightly larger and can exhibit minor differences in physicochemical properties compared to hydrogen atoms, which can lead to altered interactions with the stationary phase.[4] This can result in the deuterated standard eluting slightly earlier or later than the unlabeled analyte. The extent of this effect depends on the number and position of the deuterium labels, as well as the chromatographic conditions.[6]

Q3: What are the common degradation products of doxycycline I should be aware of?

A3: Doxycycline can degrade under various conditions, with the most common degradation products being 6-epidoxycycline and metacycline.[7][8] It is crucial for a stability-indicating method to be able to resolve doxycycline from these and other potential impurities.[9][10] Acidic conditions, in particular, are known to cause epimerization at the C4 and C6 positions.[11]

Q4: How does the mobile phase pH affect the retention and peak shape of doxycycline?

A4: The pH of the mobile phase is a critical parameter in the analysis of tetracycline antibiotics like doxycycline.[9][12][13] Doxycycline is an ionizable compound, and its retention and peak shape are highly dependent on the pH.[9][12] At a low pH (around 2.5), doxycycline exists as a cation, which generally results in good elution profiles from C18 columns.[7][9] As the pH increases, the ionization state changes, which can lead to longer retention times and potential peak broadening.[9] Controlling the mobile phase pH is essential for achieving reproducible and robust separations.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC separation of doxycycline and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and integration accuracy.

| Potential Cause | Recommended Solution |

| Secondary Interactions with Stationary Phase | Ionized silanol groups on the silica-based column packing can interact with basic analytes like doxycycline, causing peak tailing. Lowering the mobile phase pH (e.g., to 2.5) can help to suppress this interaction.[14] Using a column with low silanol activity or end-capping can also mitigate this issue. |

| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |

| Column Overload | Injecting too much sample can lead to peak fronting.[15] Reduce the injection volume or the sample concentration. |

| Column Contamination or Void | Contamination at the column inlet or a void in the packing material can cause split or tailing peaks.[15] Back-flushing the column or replacing it may be necessary. |

Issue 2: Inconsistent Retention Times

Fluctuations in retention time can affect peak identification and integration.

| Potential Cause | Recommended Solution |

| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to retention time drift.[15] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column. |

| Mobile Phase pH Fluctuation | Small variations in mobile phase pH can cause significant shifts in the retention of ionizable compounds like doxycycline.[12][13] Ensure the mobile phase is adequately buffered and prepared consistently. |

| Temperature Variations | Changes in column temperature can affect retention times.[16] Using a column oven to maintain a constant temperature is crucial for reproducibility. |

| Pump Performance Issues | Inaccurate or inconsistent mobile phase composition from the pump can lead to retention time variability. Regular pump maintenance and performance checks are recommended. |

Issue 3: Unresolved Peaks (Analyte, Internal Standard, and Impurities)

Achieving adequate separation between all components is critical for accurate analysis.

| Potential Cause | Recommended Solution |

| Inadequate Gradient Profile | The gradient may be too steep or the organic solvent range may not be optimal for separating doxycycline, its deuterated standard, and its epimers.[17][18] A shallower gradient can improve resolution.[18] |

| Incorrect Mobile Phase Composition | The choice of organic solvent and aqueous modifier can significantly impact selectivity. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) or additives. |

| Suboptimal pH | As pH affects the ionization and retention of doxycycline and its impurities, optimizing the mobile phase pH can improve resolution.[9][12] |

| Column with Insufficient Resolving Power | A shorter column or one with larger particle size may not provide the necessary efficiency for a complex separation. Consider using a longer column or one with smaller particles (e.g., UPLC columns). |

Experimental Protocols

This section provides a detailed methodology for a starting point in developing your LC method for doxycycline and this compound separation.

Recommended Starting LC Method

This method is a good starting point for achieving separation of doxycycline and its related substances. Optimization will likely be required based on your specific instrumentation and analytical goals.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 40% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detection | UV at 350 nm or Mass Spectrometry |

This protocol is a composite based on common practices and may need to be adapted.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting doxycycline from plasma or serum.

-

To 100 µL of plasma/serum sample, add 200 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and concepts in optimizing your LC method.

Caption: A typical workflow for developing an optimized LC gradient method.

Caption: A troubleshooting guide for addressing peak tailing issues.

References

- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) DOI:10.1039/B209521C [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Doxycycline Analyzed with HPLC - AppNote [mtc-usa.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 14. agilent.com [agilent.com]

- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 16. Doxycycline method - Chromatography Forum [chromforum.org]

- 17. welch-us.com [welch-us.com]

- 18. mastelf.com [mastelf.com]

Technical Support Center: Doxycycline Hyclate-d5 & Ion Suppression

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ion suppression when using Doxycycline hyclate-d5 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing doxycycline?

A: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (like plasma, urine, or tissue homogenates) reduce the ionization efficiency of the target analyte (doxycycline) and/or the internal standard (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable pharmacokinetic data.[3][4] Given the complexity of biological matrices, ion suppression is a significant challenge in the bioanalysis of drugs like doxycycline.

Q2: Is this compound susceptible to ion suppression?

A: Yes, like most compounds analyzed by LC-MS/MS from biological samples, this compound can be susceptible to ion suppression. The extent of suppression is dependent on several factors including the sample matrix, the sample preparation method, and the chromatographic conditions. However, the primary advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the unlabeled doxycycline and experiences similar ion suppression effects.[5] This allows for the suppression effects to be normalized, leading to more accurate quantification. One study noted that using an isotopically labeled doxycycline internal standard helps to reduce matrix effect and improve reproducibility.[6]

Q3: What are the common causes of ion suppression in doxycycline analysis?

A: Common causes of ion suppression in doxycycline analysis include:

-

Co-eluting endogenous matrix components: Phospholipids, salts, and other small molecules from the biological sample can interfere with the ionization process.[3]

-

Poor sample clean-up: Inadequate removal of matrix components during sample preparation is a primary contributor to ion suppression.[5] Protein precipitation, while a simple and fast technique, often results in a greater degree of ion suppression compared to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][7]

-

Suboptimal chromatographic conditions: If doxycycline and its internal standard co-elute with a large, unretained peak of matrix components at the beginning of the chromatogram, significant ion suppression can occur.[3]

-

Ionization source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][5]

Q4: How can I detect and assess ion suppression in my doxycycline assay?

A: A common method to assess ion suppression is the post-extraction spike experiment. This involves comparing the response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase).[2] A lower response in the matrix sample indicates ion suppression.

Another approach is the post-column infusion experiment. Here, a constant flow of a standard solution of the analyte is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates the region of ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting ion suppression issues with this compound.

Problem: Poor reproducibility and accuracy in QC samples.

Potential Cause: Variable ion suppression between samples.

Troubleshooting Steps:

-

Evaluate Sample Preparation:

-

If using protein precipitation, consider optimizing the protein-to-precipitant ratio or trying different organic solvents (e.g., acetonitrile, methanol).

-

For more effective matrix removal, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). One study on tetracyclines found that a clean-up step using mixed-mode cation exchange SPE cartridges provided satisfactory results in reducing ion suppression.[8][9]

-

-

Optimize Chromatography:

-

Ensure that doxycycline and this compound are chromatographically separated from the bulk of the matrix components.

-

Modify the gradient profile to better separate the analyte from early eluting, unretained matrix components.

-

Consider using a different stationary phase or a column with a smaller particle size for improved resolution.

-

-

Check for Matrix Effects from Different Lots:

-

Analyze at least six different lots of blank matrix to ensure the method is not susceptible to variability between individual samples.[6]

-

Problem: Low signal intensity for both doxycycline and this compound.

Potential Cause: Significant ion suppression affecting both the analyte and the internal standard.

Troubleshooting Steps:

-

Dilute the Sample:

-

Diluting the sample extract can reduce the concentration of interfering matrix components.[4]

-

-

Change Ionization Mode:

-

Optimize MS Source Parameters:

-

Adjust parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to potentially minimize the impact of matrix components on ionization.

-

Quantitative Data Summary

The following table summarizes findings from various studies on doxycycline analysis, highlighting parameters relevant to ion suppression.